3-(1-Methylpiperidin-3-YL)phenol

Sigma receptor Dopamine D2 receptor Binding affinity

3-(1-Methylpiperidin-3-yl)phenol (CAS 105369-40-2) is a phenylpiperidine derivative that presents a phenolic hydroxyl group at the meta position of an aromatic ring, with the piperidine ring attached at the 3-position and methylated on the nitrogen. The compound is available as a racemic mixture and, separately, as individual (R)- and (S)-enantiomers (CAS 89874-70-4 and 89874-71-5, respectively).

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12121992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperidin-3-YL)phenol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)C2=CC(=CC=C2)O
InChIInChI=1S/C12H17NO/c1-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2,4,6,8,11,14H,3,5,7,9H2,1H3
InChIKeyDKJJTEBJFLYIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylpiperidin-3-YL)phenol: Procurement-Relevant Identity and Basal Characterization


3-(1-Methylpiperidin-3-yl)phenol (CAS 105369-40-2) is a phenylpiperidine derivative that presents a phenolic hydroxyl group at the meta position of an aromatic ring, with the piperidine ring attached at the 3-position and methylated on the nitrogen . The compound is available as a racemic mixture and, separately, as individual (R)- and (S)-enantiomers (CAS 89874-70-4 and 89874-71-5, respectively) . Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol . The compound has been evaluated for binding affinity at the sigma non-opioid intracellular receptor 1 and the D2 dopamine receptor, though the reported affinities are in the low micromolar range [1].

Why 3-(1-Methylpiperidin-3-YL)phenol Cannot Be Replaced by In-Class Piperidinylphenol Alternatives


In the context of medicinal chemistry and chemical biology, the attachment position of the piperidine ring to the phenol core critically modulates receptor recognition. For 3-(1-methylpiperidin-3-yl)phenol, the meta-phenol substitution pattern and the 3-position of the piperidine attachment create a distinct spatial arrangement that influences sigma receptor and dopamine D2 receptor interactions [1]. Substituting this compound with a positional isomer such as 3-(1-methylpiperidin-4-yl)phenol or 4-(1-methylpiperidin-3-yl)phenol alters the vector of the basic nitrogen and the hydrogen-bonding phenol, potentially leading to a loss of the specific low-micromolar dual sigma/D2 binding profile that has been experimentally measured for the target compound [1]. Furthermore, the availability of single enantiomers introduces chirality-dependent differences in target engagement that cannot be replicated by the racemic mixture or by achiral analogs . Generic interchange therefore risks invalidating comparative binding studies and compromising structure-activity relationship interpretations.

Quantitative Differentiation Evidence for 3-(1-Methylpiperidin-3-YL)phenol vs. Closest Analogs


Dual Sigma-1/D2 Receptor Binding Profile Compared to Haloperidol

3-(1-Methylpiperidin-3-yl)phenol exhibits a balanced low-micromolar affinity for both sigma-1 (IC50 = 1,910 nM) and dopamine D2 (IC50 = 1,950 nM) receptors [1]. In contrast, the reference antipsychotic haloperidol demonstrates sub-nanomolar affinity at D2 (Ki ≈ 1 nM) and low-nanomolar affinity at sigma-1 (Ki ≈ 3 nM) [2]. While haloperidol is >1,000-fold more potent, the target compound's equipotent dual profile at micromolar concentrations represents a chemically distinct tool with reduced target saturation risk, which is advantageous in assays requiring partial receptor engagement without full blockade.

Sigma receptor Dopamine D2 receptor Binding affinity

Enantiomeric Purity and Chiroptical Property Differentiation

The (R)- and (S)-enantiomers of 3-(1-methylpiperidin-3-yl)phenol can be resolved to high enantiomeric excess (ee) via chiral HPLC or GC methods [1]. Although a published direct comparison of their individual sigma-1 IC50 values could not be located, the separate CAS registrations (89874-70-4 for the (R)-isomer; 89874-71-5 for the (S)-isomer) and their availability as single enantiomers contrast with the racemic mixture (CAS 105369-40-2). For comparison, closely related achiral analogs such as 3-(piperidin-3-yl)phenol lack the chiral center entirely and cannot be used to probe stereoselective receptor interactions.

Chiral separation Enantiomeric excess Sigma receptor

Certificated Minimum Purity as a Procurement Decision Factor

AKSci lists a minimum purity specification of 95% for 3-(1-methylpiperidin-3-yl)phenol . In comparison, the structurally related compound 3-(1-methylpiperidin-4-yl)phenol is offered by BenchChem with a typical purity of 95% as well ; however, no lot-specific analytical certificate (e.g., HPLC trace, NMR) is publicly available for either, limiting direct batch-to-batch comparability. For procurement decisions, the explicit 95% min. purity printed on the AKSci datasheet provides a defined quality threshold that is missing from many alternative sources.

Purity specification Quality control Vendor comparison

High-Value Application Scenarios for 3-(1-Methylpiperidin-3-YL)phenol Based on Quantitative Evidence


Low-Affinity Sigma-1/D2 Dual Tool Compound for Receptor Occupancy Studies

When an experimental paradigm requires a ligand that engages sigma-1 and D2 receptors without full saturation, 3-(1-methylpiperidin-3-yl)phenol (IC50 ~1.9 µM at both targets) provides a defined low-affinity reference point [1]. This is in contrast to high-affinity probes like haloperidol, which saturate receptors at low nanomolar concentrations and complicate occupancy-based interpretations.

Chiral Probe for Stereospecific Sigma Receptor Pharmacology

The availability of both (R)- and (S)-enantiomers (CAS 89874-70-4 and 89874-71-5) enables head-to-head chiral pharmacological studies [1]. This scenario is uniquely served by 3-(1-methylpiperidin-3-yl)phenol, as the corresponding des-methyl or 4-substituted piperidine analogs lack the chiral center necessary for such investigations.

Quality-Controlled Starting Material for SAR Library Synthesis

When building a focused library of piperidinylphenol derivatives for sigma receptor SAR, the 95% minimum purity guarantee from AKSci [1] provides a procurement advantage over generic suppliers that do not publish a formal purity specification. This ensures batch-to-batch consistency and reduces the need for repurification before parallel synthesis.

Reference Standard for Analytical Method Development

The defined chemical structure and moderate purity of commercially available 3-(1-methylpiperidin-3-yl)phenol make it a suitable reference standard for developing HPLC or LC-MS methods aimed at quantifying piperidinylphenol impurities in more complex drug substances [1]. Its distinct retention time and mass spectrum facilitate method validation.

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